Fgfr3-IN-1

Description

Properties

Molecular Formula |

C28H39N9O3S |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C28H39N9O3S/c1-4-31-41(38,39)26-8-6-5-7-23(26)33-28-30-20-29-27(34-28)32-21-9-10-24(25(19-21)40-3)37-13-11-22(12-14-37)36-17-15-35(2)16-18-36/h5-10,19-20,22,31H,4,11-18H2,1-3H3,(H2,29,30,32,33,34) |

InChI Key |

YJUANBRSJHPDHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr3-IN-1: A Technical Overview of its Mechanism of Action

Introduction

Fgfr3-IN-1 is a potent small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mutations, gene amplification, or translocations, is implicated in the pathogenesis of various human cancers, including bladder cancer, as well as developmental disorders like achondroplasia.[3][4] As such, inhibitors targeting FGFRs are of significant interest in drug development. This document provides a detailed technical guide on the mechanism of action, biochemical and cellular activity, and relevant experimental methodologies for this compound.

Mechanism of Action

FGFRs are transmembrane receptors that, upon binding to fibroblast growth factor (FGF) ligands, dimerize and trigger the autophosphorylation of their intracellular kinase domains.[5][6] This activation initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate crucial cellular processes like proliferation, differentiation, and survival.[5][7][8]

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of FGFR3, preventing the binding of ATP. This action blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on FGFR3 signaling.

Quantitative Data: Biochemical Activity

This compound exhibits potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentration (IC50) values, determined through biochemical assays, are summarized below.

| Target Kinase | IC50 (nM) |

| FGFR1 | 40 |

| FGFR2 | 5.1 |

| FGFR3 | 12 |

| Data sourced from MedchemExpress.[1][2] |

Signaling Pathways

The binding of FGF ligands to FGFR3 initiates a complex network of intracellular signaling. The inhibition of FGFR3 by this compound effectively shuts down these pro-survival and proliferative signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutant Fibroblast Growth Factor Receptor 3 Induces Intracellular Signaling and Cellular Transformation in a Cell Type- and Mutation-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]

- 8. Mechanisms of FGFR3 actions in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Fgfr3-IN-1: A Technical Guide to Its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fgfr3-IN-1, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It details the molecule's discovery through structure-based drug design, its mechanism of action, biological activity, and the experimental protocols used for its characterization.

Introduction: Targeting FGFR3

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. Aberrant FGFR3 signaling, often due to mutations or overexpression, is a known oncogenic driver in several cancers, most notably bladder cancer. This makes FGFR3 a compelling therapeutic target. This compound emerged from a structure-based drug design program aimed at developing novel, potent, and selective inhibitors of FGFR3.[1]

Discovery and Synthesis

This compound was identified as part of an effort to design 1,3,5-triazine and pyrimidine derivatives as highly selective FGFR3 inhibitors with low activity against other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), to minimize off-target effects.[1]

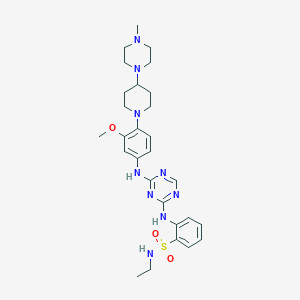

Chemical Structure:

-

IUPAC Name: N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide

-

Molecular Formula: C₂₈H₃₉N₉O₃S

While the specific, step-by-step synthesis of this compound is proprietary to its discoverers, a plausible synthetic route for this class of 1,3,5-triazine derivatives can be conceptualized based on established organic chemistry principles. The core of the molecule is a di-substituted 1,3,5-triazine ring, which is typically synthesized by sequential nucleophilic aromatic substitution reactions starting from cyanuric chloride.

Mechanism of Action and FGFR3 Signaling

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the intracellular kinase domain of the FGFR3 protein, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Upon binding its natural ligand (a Fibroblast Growth Factor, or FGF), FGFR3 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of intracellular signals that regulate cell fate. The primary pathways activated by FGFR3 include:

-

RAS-MAPK Pathway: Primarily regulates cell proliferation.

-

PI3K-AKT Pathway: Crucial for cell survival and growth.

-

PLCγ Pathway: Influences cell metabolism and calcium signaling.

-

JAK-STAT Pathway: Involved in cell growth and differentiation.

This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

Biological Activity and Selectivity

The potency of this compound was determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC₅₀).

| Target Kinase | IC₅₀ (nM) |

| FGFR1 | 40 |

| FGFR2 | 5.1 |

| FGFR3 | 12 |

Data sourced from Kuriwaki I, et al. Bioorg Med Chem. 2020.

These results demonstrate that this compound is a potent inhibitor of FGFR family members, with particular potency against FGFR2 and FGFR3. A key aspect of its discovery was ensuring high selectivity over other kinases like VEGFR2, which is often associated with dose-limiting toxicities in less selective inhibitors.

Experimental Protocols

The characterization of kinase inhibitors like this compound relies on standardized in vitro and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified kinase.

Methodology:

-

Reaction Setup: Purified recombinant FGFR3 kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using luminescence-based methods (e.g., ADP-Glo™), which measure ADP production as an indicator of kinase activity, or through fluorescence resonance energy transfer (FRET).[2][3][4]

-

Data Analysis: The results are plotted as kinase activity versus inhibitor concentration to calculate the IC₅₀ value.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cells, particularly those known to be driven by FGFR3 signaling.

Methodology (MTS/MTT Assay):

-

Cell Plating: Cancer cells (e.g., bladder cancer cell lines with known FGFR3 mutations) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period, typically 48-72 hours.

-

Reagent Addition: A tetrazolium salt solution (like MTS or MTT) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours. During this time, metabolically active (viable) cells convert the tetrazolium salt into a colored formazan product.[5][6]

-

Measurement: The quantity of formazan is measured by recording the absorbance at a specific wavelength (e.g., ~490 nm for MTS) using a microplate reader.[7]

-

Data Analysis: Absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, allowing for the determination of the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Conclusion

This compound is a potent, small-molecule inhibitor of the FGFR family, discovered through a targeted, structure-based design approach. Its high potency and selectivity profile make it a valuable tool for preclinical research into FGFR3-driven cancers, such as bladder cancer. The methodologies outlined in this guide represent the standard protocols used to discover and validate such targeted therapeutic agents, providing a framework for future research and development in the field of kinase inhibition.

References

- 1. Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. promega.co.uk [promega.co.uk]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cohesionbio.com [cohesionbio.com]

- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Fgfr3-IN-1: A Technical Guide to a Potent and Selective FGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr3-IN-1, also identified as compound 18b in seminal research, is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] As a member of the 1,3,5-triazine derivative class of compounds, it has emerged from structure-based drug design as a promising tool for investigating the role of FGFR3 in various pathologies, particularly bladder cancer.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Structure and Properties

This compound is a complex organic molecule with a 1,3,5-triazine core. Its detailed chemical identity and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |

| Chemical Formula | C28H39N9O3S |

| SMILES | CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |

| InChI Key | YJUANBRSJHPDHJ-UHFFFAOYSA-N |

| Property | Value | Source |

| Molecular Weight | 581.7 g/mol | PubChem |

| Monoisotopic Mass | 581.28970 Da | PubChem |

| XlogP3-AA | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

Biological Activity

This compound is a potent inhibitor of the kinase activity of Fibroblast Growth Factor Receptors, with a notable selectivity for FGFR3. The inhibitory concentrations (IC50) against various FGFR family members are detailed below.

| Target | IC50 (nM) |

| FGFR1 | 40 |

| FGFR2 | 5.1 |

| FGFR3 | 12 |

Data sourced from MedchemExpress, citing Kuriwaki I, et al. Bioorg Med Chem. 2020 May 15;28(10):115453.[1]

Mechanism of Action and Signaling Pathways

FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in various cancers, including bladder cancer.

This compound exerts its biological effect by competitively binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades.

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are described in the primary research publication by Kuriwaki et al. (Bioorg Med Chem. 2020 May 15;28(10):115453). Due to restricted access to the full-text article, a summary of the likely methodologies is provided below based on standard practices in the field.

General Kinase Inhibition Assay (Illustrative Workflow)

The inhibitory activity of this compound against FGFR kinases is typically determined using an in vitro kinase assay.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (Illustrative Workflow)

The effect of this compound on the proliferation of cancer cell lines, particularly those with FGFR3 mutations or overexpression (e.g., bladder cancer cell lines), is commonly assessed using a cell viability assay.

References

A Technical Guide to the Target Selectivity Profile of Potent and Selective FGFR3 Inhibitors

This document provides a detailed overview of the target selectivity profile of representative potent and selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3). It is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics targeting the FGFR signaling pathway.

FGFR3: A Key Oncogenic Driver

Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR3 signaling, driven by genetic alterations such as mutations, amplifications, and translocations, is a known oncogenic driver in various cancers, including urothelial carcinoma, lung cancer, and gastric cancer.[3][4][5] This makes FGFR3 an attractive therapeutic target for the development of small molecule inhibitors.

Target Selectivity Profile of Representative FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of representative potent and selective FGFR inhibitors against a panel of kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.

| Kinase Target | CPL304110 (IC50 nM) | 3D185 (IC50 nM) |

| FGFR1 | 4.08 | Not specified |

| FGFR2 | 1.44 | Not specified |

| FGFR3 | 10.55 | Not specified |

| KDR (VEGFR2) | 37 | 381.5 |

| TRKA | 11 | Not specified |

| PDGFRβ | >100 | Not specified |

| AURKA | >100 | Not specified |

| FLT3 | >100 | Not specified |

| IGF1R | >100 | Not specified |

| JAK2 | >100 | Not specified |

| CSF-1R | Not specified | Potent |

Data for CPL304110 and 3D185 are derived from published preclinical studies.[6][7] "Not specified" indicates that the data was not available in the cited sources. 3D185 is also a potent inhibitor of CSF-1R.

The data demonstrates that compounds like CPL304110 are highly potent against FGFR1, 2, and 3, with significantly less activity against other kinases, indicating a favorable selectivity profile.[6] For instance, the IC50 for KDR (VEGFR2) is over 25-fold higher than that for FGFR2, suggesting a reduced potential for off-target effects related to VEGF signaling.[6] Similarly, 3D185 shows high selectivity for FGFR1 over KDR, with a more than 760-fold difference in inhibitory concentration.[7]

Experimental Protocols

The determination of the target selectivity profile of an FGFR3 inhibitor involves a series of in vitro biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[1][2]

Materials:

-

Recombinant human FGFR3 kinase enzyme[2]

-

Substrate (e.g., Poly (Glu4, Tyr1) peptide)[2]

-

ATP

-

Test inhibitor (e.g., Fgfr3-IN-1)

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[1]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Reaction Setup:

-

Add 1 µl of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µl of a solution containing the FGFR3 enzyme to each well.

-

Add 2 µl of a solution containing the substrate and ATP to initiate the reaction.[1]

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[1]

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[1]

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[1]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Receptor/Adaptor Translocation Assay

This cell-based assay monitors the activation of FGFR3 by tracking the subcellular localization of a fluorescently tagged adaptor protein.

Principle: Upon activation by ligand binding or mutation, FGFR3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This leads to the recruitment of these adaptors to the cell membrane and subsequent internalization of the receptor-adaptor complex. By using a GFP-tagged adaptor protein, FGFR3 activation can be quantified by monitoring the formation of intracellular GFP puncta.[3]

Materials:

-

U2OS cells engineered to express a specific FGFR3 mutant (e.g., TDI-FGFR3) and a GFP-tagged SH2 domain-containing adaptor protein (e.g., U2OS-TDI/SH2GFP).[3]

-

Cell culture medium and supplements.

-

Test inhibitor.

-

High-content imaging system.

Procedure:

-

Cell Plating: Seed the U2OS-TDI/SH2GFP cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration.

-

Imaging: Acquire images of the cells using a high-content imaging system, capturing both brightfield and GFP fluorescence channels.

-

Image Analysis: Use image analysis software to identify individual cells and quantify the formation of intracellular GFP puncta.

-

Data Analysis: Determine the effect of the inhibitor on FGFR3 activity by measuring the reduction in GFP puncta formation compared to vehicle-treated cells. Calculate the IC50 value from the dose-response curve.

Visualizations

FGFR3 Signaling Pathway

Caption: Simplified FGFR3 signaling cascade.

Experimental Workflow for Target Selectivity Profiling

Caption: Workflow for inhibitor selectivity profiling.

References

- 1. promega.com [promega.com]

- 2. FGFR3 Kinase Enzyme System [worldwide.promega.com]

- 3. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]

- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Fgfr3-IN-1 for Bladder Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a well-validated therapeutic target in bladder cancer, with genetic alterations in FGFR3 driving oncogenesis in a significant subset of urothelial carcinomas. Fgfr3-IN-1 is a potent and selective inhibitor of the FGFR family, with a promising profile for interrogating FGFR3 signaling in bladder cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use as a tool compound in laboratory settings.

Introduction to this compound

This compound, also referred to as compound 1 in its primary scientific disclosure, is a small molecule inhibitor belonging to the 1,3,5-triazine class of compounds.[1] It was developed through a structure-based drug design approach to achieve high potency and selectivity for FGFRs, particularly with the aim of minimizing off-target effects on other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common liability of many kinase inhibitors that can lead to undesirable toxicities.[1] Its utility as a research tool lies in its ability to specifically probe the consequences of FGFR3 inhibition in preclinical models of bladder cancer.

Chemical Properties

The chemical structure of this compound is provided below.

IUPAC Name: N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide[2]

Molecular Formula: C₂₈H₃₉N₉O₃S[2]

Molecular Weight: 581.7 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation and activation of the receptor. In bladder cancer, activating mutations or fusions of FGFR3 lead to constitutive, ligand-independent signaling, which drives cell proliferation and survival. The primary downstream pathways activated by FGFR3 include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting FGFR3, this compound effectively shuts down these oncogenic signaling cascades.

Quantitative Data

This compound demonstrates potent inhibition of FGFR family kinases. The selectivity profile highlights its efficacy against FGFR2 and FGFR3, making it a valuable tool for studying cancers driven by these receptors, such as bladder cancer.

| Target Kinase | IC₅₀ (nM) |

| FGFR1 | 40 |

| FGFR2 | 5.1 |

| FGFR3 | 12 |

| Table 1: In vitro kinase inhibitory activity of this compound.[3] |

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in bladder cancer research.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of bladder cancer cell lines.

Materials:

-

Bladder cancer cell line with known FGFR3 status (e.g., RT112, SW780)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of FGFR3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of FGFR3 and downstream signaling proteins.

Materials:

-

Bladder cancer cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR3, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound is a potent and selective FGFR inhibitor that serves as a valuable research tool for investigating the role of FGFR3 signaling in bladder cancer. The data and protocols presented in this guide are intended to facilitate its effective use in preclinical studies, ultimately contributing to a better understanding of bladder cancer biology and the development of novel therapeutic strategies.

References

Fgfr3-IN-1: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often due to mutations or overexpression, is implicated in various cancers, including bladder cancer and multiple myeloma, as well as in skeletal dysplasias like achondroplasia.[2][3] Consequently, FGFR3 has emerged as a significant therapeutic target. Fgfr3-IN-1 is a small molecule inhibitor developed to target the kinase activity of FGFRs. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, intended to assist researchers and drug development professionals in their studies of this compound.

Binding Affinity of this compound

The binding affinity of an inhibitor is a measure of the strength of the interaction between the inhibitor and its target protein. It is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

While specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d) for this compound are not publicly available, the IC50 values provide a robust measure of its potency against FGFR family members. As a covalent inhibitor, this compound is expected to exhibit time-dependent inhibition.[4]

| Target | IC50 (nM) |

| FGFR1 | 40 |

| FGFR2 | 5.1 |

| FGFR3 | 12 |

Table 1: In vitro IC50 values of this compound against FGFR family kinases.

FGFR3 Signaling Pathway

Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways that regulate cellular processes. The primary pathways activated by FGFR3 include:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT Pathway: This pathway is central to cell survival and growth.

-

PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence various cellular activities.

-

STAT Pathway: Signal transducer and activator of transcription (STAT) proteins are activated and translocate to the nucleus to regulate gene expression.[5]

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FGFR3, thereby preventing the phosphorylation and activation of these downstream signaling cascades.

Caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The determination of binding affinity and kinetics of kinase inhibitors like this compound involves a combination of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human FGFR3 kinase domain

-

This compound

-

ATP

-

Substrate peptide (e.g., Poly(E4,Y1))

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the FGFR3 enzyme.

-

Add the serially diluted this compound or vehicle control.

-

Initiate the reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a Biochemical Kinase Assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between two molecules, providing kinetic data (k_on and k_off) and the dissociation constant (K_d).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human FGFR3 kinase domain

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Covalently immobilize the FGFR3 kinase domain onto the surface of the sensor chip.

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor. This generates a sensorgram showing the association phase.

-

After the injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the receptor, which is the dissociation phase.

-

-

Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_d values.

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human FGFR3 kinase domain

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze both the FGFR3 protein and this compound in the same buffer to minimize heats of dilution.

-

Degas the samples to prevent air bubbles.

-

Accurately determine the concentrations of the protein and inhibitor.

-

-

Titration:

-

Load the FGFR3 protein into the sample cell of the calorimeter.

-

Load this compound into the injection syringe.

-

Perform a series of small injections of this compound into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the K_d, n, and ΔH. The entropy (ΔS) can then be calculated.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Conclusion

This compound is a potent inhibitor of FGFR3 with a reported IC50 value of 12 nM. While detailed kinetic and thermodynamic data are not yet publicly available, the methodologies described in this guide provide a framework for the comprehensive characterization of its binding properties. Understanding the binding affinity and kinetics of this compound is essential for its development as a therapeutic agent and as a tool for studying FGFR3 biology. Further studies employing techniques such as SPR and ITC will be invaluable in elucidating the complete binding profile of this inhibitor.

References

- 1. uniprot.org [uniprot.org]

- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 3. FGFR3 DIMER STABILIZATION DUE TO A SINGLE AMINO ACID PATHOGENIC MUTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fgfr3-IN-1 solubility in DMSO and aqueous buffers

Topic: Fgfr3-IN-1 Solubility in DMSO and Aqueous Buffers Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with IC50 values of 40 nM, 5.1 nM, and 12 nM for FGFR1, FGFR2, and FGFR3, respectively[1][2]. As a critical tool in cancer research, particularly for studies involving bladder cancer, understanding its solubility and handling characteristics is paramount for accurate and reproducible experimental results[1][2]. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and guidance on its preparation for both in vitro and in vivo applications.

While specific solubility data for this compound is not publicly available, this document provides solubility information for other structurally related FGFR inhibitors to serve as a practical reference. The provided protocols are based on standard laboratory practices for similar small molecule inhibitors.

Data Presentation: Solubility of Structurally Related FGFR Inhibitors

The following table summarizes the solubility of various FGFR inhibitors in DMSO and aqueous-based solutions. This data can be used as a guideline for estimating the solubility and formulation strategies for this compound.

| Compound Name | Solvent/Vehicle | Solubility | Notes |

| Infigratinib (BGJ-398) | DMSO | 12 mg/mL (21.41 mM) | Requires sonication[3]. |

| 10% DMSO >> 90% corn oil | ≥1.67 mg/mL (2.98 mM) | Suspended solution, requires sonication[3]. | |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥1.57 mg/mL (2.80 mM) | Clear solution[3]. | |

| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline | ≥0.6 mg/mL (1.07 mM) | Clear solution[3]. | |

| FGFR3-IN-5 | DMSO | 100 mg/mL (209.43 mM) | Requires sonication, warming, and heating to 60°C[4]. |

| Unnamed Covalent Inhibitor (Compound 16) | PBS buffer (pH 7.4) | <1 µg/mL | Poor aqueous solubility[5]. |

| FGFR3-IN-6 | 50 µL DMSO >> 30% PEG300 >> 5% Tween 80 >> Saline/PBS/ddH2O | 2 mg/mL (working solution) | For in vivo formulation[6]. |

Signaling Pathway

FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, differentiation, and survival. Aberrant FGFR3 signaling is implicated in various cancers. This compound exerts its effect by inhibiting the kinase activity of FGFR3, thereby blocking these downstream pathways.

References

Application Notes and Protocols for Fgfr3-IN-1 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr3-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase implicated in various cancers, including bladder cancer.[1] As with any small molecule inhibitor used in research and drug development, understanding its stability and optimal storage conditions is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for assessing the stability of this compound and offer guidance on its proper storage and handling.

Chemical Information

| Property | Value |

| Chemical Name | N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |

| Molecular Formula | C28H39N9O3S |

| Molecular Weight | 581.7 g/mol |

| CAS Number | 2428743-04-6 |

Recommended Storage Conditions

While a specific, publicly available Certificate of Analysis for this compound with detailed stability data is not available, general recommendations for similar small molecule inhibitors from the same supplier suggest the following storage conditions for stock solutions:

| Storage Temperature | Duration |

| -80°C | 6 months |

| -20°C | 1 month |

Note: These are general guidelines based on a similar compound, Fgfr3-IN-5.[3] It is strongly recommended to perform in-house stability studies to determine the optimal storage conditions for your specific experimental needs.

Solid Compound: The solid form of this compound is typically shipped at room temperature.[1] For long-term storage, it is advisable to store the solid compound in a cool, dry, and dark place.

FGFR3 Signaling Pathway

The diagram below illustrates the canonical signaling pathway of FGFR3. Upon binding of a fibroblast growth factor (FGF) ligand, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival. This compound exerts its inhibitory effect by blocking the ATP-binding site of the FGFR3 kinase domain, thereby preventing the phosphorylation and activation of these downstream pathways.

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the integrity of this compound in your experiments, it is crucial to perform stability studies under your specific laboratory conditions. The following protocols outline a general framework for conducting these studies.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability testing.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Prepare a 10 mM stock solution: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh a precise amount of this compound (e.g., 5.82 mg for 1 mL of 10 mM stock). c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution: a. Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. b. Label each aliquot clearly with the compound name, concentration, date, and your initials.

-

Store the stock solution: a. Store the aliquots at -20°C or -80°C, protected from light.

-

Prepare working solutions: a. On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. c. Use the freshly prepared working solution immediately. Do not re-freeze and re-thaw diluted solutions.

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

-

This compound (1 mg/mL in a suitable solvent like acetonitrile or DMSO)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Calibrated pH meter

-

Thermostatic water bath or oven

-

Photostability chamber (optional)

-

HPLC-UV-MS system

Procedure:

-

Acid Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N HCl. b. Incubate the mixture at 60°C for 2 hours. c. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH. d. Analyze the sample by HPLC-UV-MS.

-

Alkaline Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N NaOH. b. Incubate the mixture at 60°C for 2 hours. c. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl. d. Analyze the sample by HPLC-UV-MS.

-

Oxidative Degradation: a. Mix equal volumes of the this compound solution and 3% H₂O₂. b. Keep the mixture at room temperature for 24 hours, protected from light. c. Analyze the sample by HPLC-UV-MS.

-

Thermal Degradation: a. Place an aliquot of the this compound solution (in a sealed vial) in an oven at 60°C for 24 hours. b. Cool the solution to room temperature. c. Analyze the sample by HPLC-UV-MS.

-

Photolytic Degradation (Optional): a. Expose an aliquot of the this compound solution to a light source in a photostability chamber according to ICH guidelines. b. Analyze the sample by HPLC-UV-MS.

-

Control Sample: a. Prepare a control sample by diluting the this compound solution with the same solvent used for the stress conditions and keep it at 4°C.

-

Analysis: a. Inject all samples into the HPLC-UV-MS system. b. Compare the chromatograms of the stressed samples with the control sample to identify any degradation peaks. c. Use the mass spectrometry data to propose the structures of the degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Materials:

-

This compound reference standard

-

Forced degradation samples (from Protocol 2)

-

HPLC system with a UV detector and a mass spectrometer

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)

-

Buffer salts (e.g., ammonium acetate, formic acid)

Procedure:

-

Method Development: a. Start with a generic gradient method (e.g., a linear gradient from 10% to 90% acetonitrile in water with 0.1% formic acid over 30 minutes). b. Inject the mixture of the control and forced degradation samples. c. Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the parent compound and all major degradation peaks.

-

Method Validation (according to ICH guidelines): a. Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. b. Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range. c. Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the drug. d. Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision). e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. f. Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability and proper storage of this compound are paramount for obtaining accurate and reproducible results in research and development. The protocols and guidelines presented here provide a comprehensive framework for researchers to establish in-house stability-indicating methods and determine the optimal storage conditions for this potent FGFR3 inhibitor. By following these procedures, scientists can ensure the integrity of their experimental compound and the validity of their findings.

References

Application Notes and Protocols: Fgfr3-IN-1 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR3 signaling, often due to activating mutations or gene fusions, is a key driver in the pathogenesis of various cancers, most notably bladder cancer.[3][4] Fgfr3-IN-1 is a potent and selective small molecule inhibitor of the FGFR family, with high affinity for FGFR1, FGFR2, and FGFR3. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in cancer cell lines harboring FGFR3 alterations. The described assays will enable researchers to determine the inhibitor's effect on cell viability and its ability to modulate downstream signaling pathways.

FGFR3 Signaling Pathway

Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. The two primary pathways implicated in cancer are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, both of which promote cell proliferation and survival.[2][5]

Caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section details the protocols for assessing the effects of this compound on cell viability and downstream signaling pathways.

Cell Line Selection and Culture

The choice of cell line is critical for a successful assay. Cell lines with known FGFR3 activating mutations or fusions are recommended.

| Cell Line | Cancer Type | FGFR3 Alteration | Recommended Culture Medium |

| RT112 | Bladder Carcinoma | FGFR3-TACC3 Fusion | RPMI-1640 + 10% FBS + 1% Pen/Strep |

| SW780 | Bladder Carcinoma | FGFR3-BAIAP2L1 Fusion | RPMI-1640 + 10% FBS + 1% Pen/Strep |

| KMS-11 | Multiple Myeloma | t(4;14), FGFR3 Y373C | RPMI-1640 + 10% FBS + 1% Pen/Strep |

General Cell Culture Protocol:

-

Culture cells in the recommended medium in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain exponential growth.

-

Regularly test for mycoplasma contamination.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Selected cancer cell line

-

This compound (stock solution in DMSO)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Protocol:

-

Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[6]

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C.[6]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of FGFR3 Pathway Activation

This protocol is for assessing the phosphorylation status of key downstream proteins, ERK and AKT, to confirm the mechanism of action of this compound.

Materials:

-

Selected cancer cell line

-

This compound

-

6-well plates

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed 5 x 10⁵ cells per well in 6-well plates and incubate overnight.

-

Treat the cells with various concentrations of this compound for 4 hours.[8]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[9]

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram illustrates the overall workflow for the this compound cell-based assay.

Caption: this compound Cell-Based Assay Workflow.

Data Presentation

The quantitative data from the cell viability and Western blot assays should be summarized for clear comparison.

Table 1: IC50 Values of this compound in FGFR3-Altered Cell Lines

| Cell Line | This compound IC50 (nM) |

| RT112 | [Insert experimental value] |

| SW780 | [Insert experimental value] |

| KMS-11 | [Insert experimental value] |

Table 2: Effect of this compound on Downstream Signaling

| Treatment | Cell Line | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-AKT / Total AKT (Fold Change vs. Vehicle) |

| Vehicle | RT112 | 1.0 | 1.0 |

| This compound (IC50) | RT112 | [Insert experimental value] | [Insert experimental value] |

| Vehicle | SW780 | 1.0 | 1.0 |

| This compound (IC50) | SW780 | [Insert experimental value] | [Insert experimental value] |

Conclusion

This document provides a comprehensive set of protocols for evaluating the cellular activity of this compound. By utilizing appropriate cancer cell lines with defined FGFR3 alterations, researchers can effectively determine the inhibitor's potency in suppressing cell viability and its on-target effect of inhibiting the FGFR3 signaling pathway. The presented methodologies and data presentation formats will facilitate reproducible and comparable results, aiding in the preclinical assessment of this compound for cancer therapy.

References

- 1. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tackling FGFR3-driven bladder cancer with a promising synergistic FGFR/HDAC targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell viability assay [bio-protocol.org]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Fgfr3-IN-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family and plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling, often due to mutations or overexpression, is implicated in various cancers, including bladder cancer, and in skeletal dysplasias.[1] Fgfr3-IN-1 is a potent inhibitor of FGFR kinases, demonstrating significant activity against FGFR3. This document provides detailed protocols for an in vitro kinase assay to characterize the inhibitory activity of this compound against FGFR3, along with data presentation and relevant signaling pathway information.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound against FGFR family members is typically determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). The following table summarizes the reported IC50 values for this compound.

| Kinase Target | IC50 (nM) |

| FGFR1 | 40 |

| FGFR2 | 5.1 |

| FGFR3 | 12 |

Experimental Protocols: this compound In Vitro Kinase Assay

A common and robust method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents:

-

Recombinant human FGFR3 kinase (e.g., Promega, Cat# VA7459)

-

This compound (MedchemExpress, Cat# HY-147713)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

-

Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 µM DTT[1]

-

DMSO

-

384-well white plates

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

-

Prepare a final dilution of the compound in the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µl of the diluted this compound or DMSO (for control wells).

-

Add 2 µl of recombinant FGFR3 kinase diluted in kinase buffer. The optimal kinase concentration should be determined empirically but is typically in the low nanogram range.[1]

-

Add 2 µl of a substrate/ATP mix containing the Poly(Glu, Tyr) substrate and ATP at a concentration near its Km for FGFR3.

-

Incubate the reaction mixture at room temperature for a specified time, typically 60-120 minutes.[1]

-

-

ADP Detection:

-

Following the kinase reaction incubation, add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Mandatory Visualizations

FGFR3 Signaling Pathway

Caption: FGFR3 signaling pathway upon ligand binding.

Experimental Workflow for this compound In Vitro Kinase Assay

Caption: Workflow for the this compound in vitro kinase assay.

References

Application Notes and Protocols for In Vivo Administration of FGFR3 Inhibitors in Mouse Models

I. General Application Notes

Inhibitors of FGFR3 are under investigation for various therapeutic areas, including oncology and skeletal dysplasias. In vivo studies in mouse models are a critical step in the preclinical development of these compounds. Key considerations for such studies include the selection of an appropriate animal model, the formulation of the inhibitor for administration, and the determination of an effective and well-tolerated dose.

Mouse Models: The choice of mouse model is contingent on the therapeutic indication.

-

Oncology: Xenograft models, where human cancer cell lines with specific FGFR3 alterations (mutations, fusions, or amplifications) are implanted into immunocompromised mice (e.g., BALB/c nude or NSG mice), are commonly used. Patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity of human tumors, are also valuable. For studies involving the tumor microenvironment and immunotherapy combinations, syngeneic models (mouse tumor cells implanted in immunocompetent mice) are necessary.

-

Skeletal Dysplasias: Genetically engineered mouse models (GEMMs) that carry specific activating mutations in the Fgfr3 gene, such as the Fgfr3Y367C/+ model for achondroplasia or the Fgfr3N534K/+ model for hypochondroplasia, are the gold standard.[1][2]

Inhibitor Formulation and Administration: The route of administration and the vehicle used for formulation are critical for achieving adequate bioavailability and minimizing local irritation or toxicity.

-

Oral Gavage (p.o.): Many small molecule inhibitors are designed for oral bioavailability. Common vehicles include aqueous solutions of sterile water, or suspensions in agents like polyethylene glycol (PEG), Tween-80, or Solutol® HS 15.[3][4][5]

-

Subcutaneous (s.c.) Injection: This route can be useful for compounds with poor oral bioavailability or for studies in very young mice where oral gavage is impractical.[6][7] Dimethyl sulfoxide (DMSO) is often used as a solvent for subcutaneous administration, sometimes in combination with other agents.[6]

-

Intraperitoneal (i.p.) Injection: This is another common route for systemic administration in preclinical models.[8]

Dosage and Schedule: The optimal dosage and treatment schedule must be determined empirically for each inhibitor and mouse model. This typically involves a dose-escalation study to identify the maximum tolerated dose (MTD). Efficacy studies are then conducted at doses at or below the MTD. Dosing can be administered once daily (q.d.), twice daily (b.i.d.), or intermittently (e.g., every 3 days or 7 days on/7 days off).[7][9][10]

II. Quantitative Data from In Vivo Studies of Select FGFR3 Inhibitors

The following tables summarize in vivo dosage information for several FGFR3 inhibitors from published literature.

Table 1: Erdafitinib In Vivo Dosages in Mouse Models

| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |

|---|---|---|---|---|

| A549 Xenograft (Lung) | Intraperitoneal (i.p.) | 10 mg/kg/day | Not specified | Significantly inhibited tumor growth.[8] |

| SNU-16 Xenograft (Gastric) | Oral (p.o.) | 3, 10, 30 mg/kg | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | Dose-dependent antitumor activity.[3] |

Table 2: Infigratinib In Vivo Dosages in Mouse Models

| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |

|---|---|---|---|---|

| Fgfr3Y367C/+ (Achondroplasia) | Subcutaneous (s.c.) | 0.2, 0.5 mg/kg/day; 1 mg/kg every 3 days | DMSO | Dose-dependent improvement in endochondral ossification.[6][7] |

| Fgfr3N534K/+ (Hypochondroplasia) | Subcutaneous (s.c.) | 1 mg/kg/day or 1 mg/kg every 3 days | Not specified | Ameliorated clinical hallmarks and increased skeletal length.[1] |

| SNU-16 Xenograft (Gastric) | Oral (p.o.) | 10, 15 mg/kg/day | Acetic acid/acetate buffer pH 4.6 / PEG300 (1:1) | Dose-dependent inhibition of tumor growth.[11] |

Table 3: Rogaratinib In Vivo Dosages in Mouse Models

| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |

|---|---|---|---|---|

| Traumatic Brain Injury (TBI) | Oral (p.o.) | 25 mg/kg | 10% ethanol, 40% Solutol® HS 15, 50% water | Reduced microglia reactivity and synaptic loss.[5] |

| NCI-H716 Xenograft (Colorectal) | Oral (p.o.) | 35, 50, 65 mg/kg b.i.d. | Not specified | Dose-dependent antitumor efficacy with partial responses.[9][10] |

| C51 Syngeneic (Colon) | Oral (p.o.) | Up to 75 mg/kg q.d. or 50 mg/kg b.i.d. | Not specified | Well-tolerated with demonstrated efficacy.[9] |

Table 4: Dovitinib In Vivo Dosages in Mouse Models

| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |

|---|---|---|---|---|

| MFM223 Xenograft (Breast, bone) | Oral (p.o.) | 40 mg/kg/day | Sterile water | Decreased tumor growth and tumor-induced bone changes.[4] |

| LoVo & HT-29 Xenografts (Colorectal) | Oral (p.o.) | 70 mg/kg/day | Not specified | Delayed tumor growth in both models.[12] |

| Tumor Xenograft Model | Oral (p.o.) | 10, 30, 60 mg/kg/day | Not specified | Significant anti-tumor effects at all doses.[13] |

III. Experimental Protocols

A. General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details such as cell numbers, tumor volume thresholds, and dosing schedules should be optimized for the specific model and inhibitor.

1. Materials and Reagents:

-

FGFR3-altered human cancer cell line (e.g., RT-112, SNU-16)

-

Immunocompromised mice (e.g., female BALB/c nu/nu, 6-8 weeks old)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel (optional, for enhancing tumor take-rate)

-

FGFR3 inhibitor

-

Vehicle components for formulation (e.g., DMSO, PEG300, Tween-80, saline)

-

Sterile syringes and gavage needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)

2. Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells under standard conditions to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 2-5 x 106 cells in 100-200 µL) into the flank of each mouse.[12]

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor mice for tumor formation.

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Calculate volume using the formula: (Length x Width2) / 2.

-

When tumors reach a predetermined average size (e.g., 150-250 mm3), randomize mice into treatment and control groups (n=5-10 mice per group).

-

-

Inhibitor Formulation and Administration:

-

Prepare the FGFR3 inhibitor formulation fresh daily or as stability allows. For example, for an oral formulation of Erdafitinib: dissolve in 5% DMSO, then add 40% PEG300, 5% Tween-80, and finally 50% saline.[3]

-

Administer the inhibitor or vehicle to the respective groups at the determined dosage and schedule (e.g., daily oral gavage).

-

-

Monitoring and Endpoints:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the mice daily.

-

The study endpoint is typically reached when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-28 days).

-

-

Tissue Collection and Analysis:

-

At the endpoint, euthanize mice according to approved institutional protocols.

-

Collect blood for pharmacokinetic (PK) analysis if required.

-

Excise tumors, measure their final weight and volume.

-

Divide the tumor tissue for different analyses:

-

Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

-

Snap-freeze a portion in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blot for p-FGFR, p-ERK).

-

-

IV. Visualizations: Signaling Pathways and Workflows

Caption: FGFR3 Signaling Pathway.

Caption: Experimental Workflow for In Vivo FGFR3 Inhibitor Studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Infigratinib low dose therapy is an effective strategy to treat hypochondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FGFR inhibitor Rogaratinib reduces microglia reactivity and synaptic loss in TBI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qedtx.com [qedtx.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Portico [access.portico.org]

- 12. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]

Fgfr3-IN-1 preparing stock solutions and dilutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr3-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, particularly bladder cancer, as well as skeletal dysplasias.[1][2] This document provides detailed protocols for the preparation of stock solutions, dilutions for in vitro and in vivo applications, and representative experimental procedures.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide | --INVALID-LINK-- |

| Molecular Formula | C28H39N9O3S | --INVALID-LINK-- |

| Molecular Weight | 581.75 g/mol | --INVALID-LINK-- |

| CAS Number | 2428743-04-6 | [1][2] |

| Appearance | Crystalline solid | [3] |

FGFR3 Signaling Pathway

FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling can lead to uncontrolled cell growth and tumor progression.

Caption: Simplified FGFR3 signaling cascade and the point of inhibition by this compound.

Stock Solution Preparation

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. It is recommended to use high-purity dimethyl sulfoxide (DMSO) for initial solubilization.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh out 5.82 mg of this compound powder using a calibrated analytical balance.

-

Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex thoroughly for at least 1 minute to facilitate dissolution. Gentle warming (37°C) and/or brief sonication may be used to aid solubilization if necessary. Visually inspect the solution to ensure that all solid has dissolved.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored at -80°C, the solution should be used within 6 months, and within 1 month when stored at -20°C.[4]

Solubility Data:

| Solvent | Maximum Solubility (estimated) |

| DMSO | ≥ 100 mg/mL (requires sonication) |

Note: The provided solubility is based on data for similar FGFR inhibitors. It is always recommended to perform a small-scale solubility test before preparing a large batch.

Experimental Protocols

In Vitro Cell-Based Assays

Workflow for In Vitro Experiments:

Caption: A general workflow for in vitro cell-based assays using this compound.

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of bladder cancer cell lines, such as RT112 (FGFR3-TACC3 fusion) and UM-UC-3 (FGFR3 wild-type).[5][6]

Materials:

-

Bladder cancer cell lines (e.g., RT112, UM-UC-3)

-

Complete cell culture medium (e.g., MEM with 10% FBS)

-

96-well cell culture plates

-

This compound working solutions (prepared from stock)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare a series of this compound working solutions by diluting the 10 mM stock in complete medium. The final concentrations may range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for FGFR3 Pathway Inhibition

This protocol is used to determine the effect of this compound on the phosphorylation status of FGFR3 and its downstream effectors like ERK.

Materials:

-

Bladder cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 2-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-